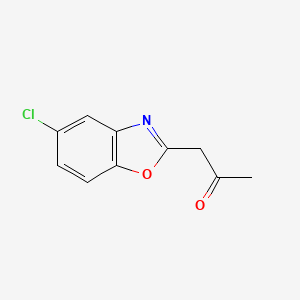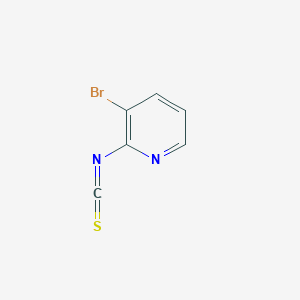
Ethyl (S)-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylate Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (S)-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylate Hydrochloride is a chemical compound that belongs to the class of pyrrole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylate Hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with an amine, followed by cyclization and subsequent hydrochloride salt formation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to optimize yield and purity. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (S)-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylate Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrrole derivatives .
Aplicaciones Científicas De Investigación
Ethyl (S)-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylate Hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Ethyl (S)-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylate Hydrochloride involves its interaction with specific molecular targets in biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context .
Comparación Con Compuestos Similares
Similar Compounds
Thiazoles: These compounds share some structural similarities and are known for their diverse biological activities.
Pyrazoles: Another class of heterocyclic compounds with significant biological and chemical relevance.
Uniqueness
Ethyl (S)-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylate Hydrochloride is unique due to its specific structural features, which confer distinct reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C7H13ClN2O2 |
|---|---|
Peso molecular |
192.64 g/mol |
Nombre IUPAC |
ethyl 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H12N2O2.ClH/c1-2-11-7(10)5-3-4-6(8)9-5;/h5H,2-4H2,1H3,(H2,8,9);1H |
Clave InChI |
ZUVMJZPDNSBTOD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CCC(=N1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-Iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13682239.png)

![benzyl N-[2-(1-methyltriazol-4-yl)ethyl]carbamate](/img/structure/B13682249.png)


![9-(Hydroxymethyl)-7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B13682269.png)

